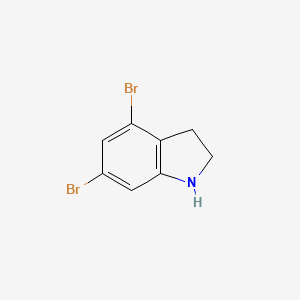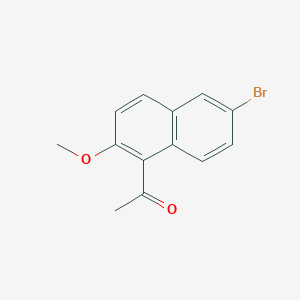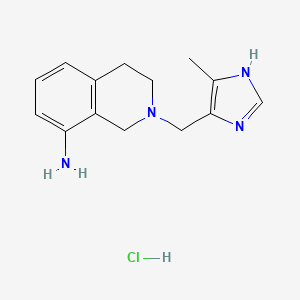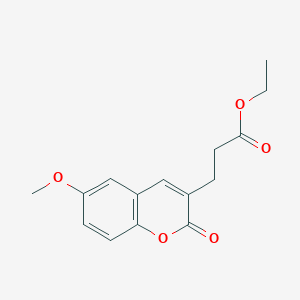![molecular formula C19H11NO B11847959 Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)
Indeno[2,1-b]carbazol-7(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]carbazol-7(5H)-one is a complex organic compound that belongs to the class of fused-ring carbazole derivatives. These compounds are known for their extended π-electron systems, which provide good thermal stability and tunable electronic properties.
Preparation Methods
The synthesis of Indeno[2,1-b]carbazol-7(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the synthesis might start with the preparation of 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole, which is then further processed to obtain the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using techniques such as vacuum thermal evaporation and solution processing .
Chemical Reactions Analysis
Indeno[2,1-b]carbazol-7(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinone derivatives, while reduction could produce hydro derivatives .
Scientific Research Applications
Indeno[2,1-b]carbazol-7(5H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives are studied for their potential therapeutic properties, including anticancer and antimicrobial activities. In industry, the compound is utilized in the development of advanced materials for organic electronics, such as OLEDs and perovskite solar cells.
Mechanism of Action
The mechanism of action of Indeno[2,1-b]carbazol-7(5H)-one involves its interaction with molecular targets and pathways. In organic electronics, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its extended π-electron system, which allows for efficient charge transfer. In biological systems, the compound’s mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Indeno[2,1-b]carbazol-7(5H)-one can be compared with other similar compounds, such as indolocarbazole, benzofurocarbazole, benzothienocarbazole, and diindolocarbazole derivatives. These compounds share similar structural features, including fused-ring systems and extended π-electron networks. this compound is unique in its specific electronic properties and thermal stability, which make it particularly suitable for applications in organic electronics. The comparison highlights its superior performance in terms of hole transport capability and device efficiency .
Properties
Molecular Formula |
C19H11NO |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
5H-indeno[2,1-b]carbazol-7-one |
InChI |
InChI=1S/C19H11NO/c21-19-13-7-2-1-5-11(13)14-9-15-12-6-3-4-8-17(12)20-18(15)10-16(14)19/h1-10,20H |
InChI Key |
ZYRXBASOGFEFJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C4C(=C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)
![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)

![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)


![N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide](/img/structure/B11847929.png)
![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)




